molecular formula C17H22N6O6S B2373892 6-[4-(benzenesulfonyl)piperazin-1-yl]-N,1-dimethyl-3,5-dinitro-1,4-dihydropyridin-2-amine CAS No. 339020-84-7

6-[4-(benzenesulfonyl)piperazin-1-yl]-N,1-dimethyl-3,5-dinitro-1,4-dihydropyridin-2-amine

Cat. No.: B2373892
CAS No.: 339020-84-7
M. Wt: 438.46
InChI Key: DPZIVWPFFOESGS-UHFFFAOYSA-N
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Description

6-[4-(benzenesulfonyl)piperazin-1-yl]-N,1-dimethyl-3,5-dinitro-1,4-dihydropyridin-2-amine: is a complex organic compound with a molecular formula of C17H22N6O6S and a molecular weight of 438.46

Scientific Research Applications

6-[4-(benzenesulfonyl)piperazin-1-yl]-N,1-dimethyl-3,5-dinitro-1,4-dihydropyridin-2-amine: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Preparation Methods

The synthesis of 6-[4-(benzenesulfonyl)piperazin-1-yl]-N,1-dimethyl-3,5-dinitro-1,4-dihydropyridin-2-amine The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases . The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism by which 6-[4-(benzenesulfonyl)piperazin-1-yl]-N,1-dimethyl-3,5-dinitro-1,4-dihydropyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the piperazine moiety can interact with biological receptors. The sulfonyl group enhances the compound’s solubility and stability, making it more effective in various applications .

Comparison with Similar Compounds

Similar compounds include other nitro-substituted pyridines and piperazine derivatives. Compared to these compounds, 6-[4-(benzenesulfonyl)piperazin-1-yl]-N,1-dimethyl-3,5-dinitro-1,4-dihydropyridin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
  • 3,5-dinitro-1H-pyrazole derivatives
  • Phenylsulfonyl piperazine derivatives

Properties

IUPAC Name

6-[4-(benzenesulfonyl)piperazin-1-yl]-N,1-dimethyl-3,5-dinitro-4H-pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O6S/c1-18-16-14(22(24)25)12-15(23(26)27)17(19(16)2)20-8-10-21(11-9-20)30(28,29)13-6-4-3-5-7-13/h3-7,18H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZIVWPFFOESGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CC(=C(N1C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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